molecular formula C16H27NO2 B12180517 Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine

Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine

Cat. No.: B12180517
M. Wt: 265.39 g/mol
InChI Key: IRMUVRQYZWMAOY-UHFFFAOYSA-N
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Description

Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine is an organic compound that belongs to the class of amines It features a tert-butyl group, a hydroxy group, and a propylphenoxy group attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine typically involves the reaction of tert-butylamine with 2-hydroxy-3-(4-propylphenoxy)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the amine to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[2-hydroxy-3-(4-methylphenoxy)propyl]amine
  • Tert-butyl[2-hydroxy-3-(4-ethylphenoxy)propyl]amine
  • Tert-butyl[2-hydroxy-3-(4-isopropylphenoxy)propyl]amine

Uniqueness

Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine is unique due to the presence of the propylphenoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

1-(tert-butylamino)-3-(4-propylphenoxy)propan-2-ol

InChI

InChI=1S/C16H27NO2/c1-5-6-13-7-9-15(10-8-13)19-12-14(18)11-17-16(2,3)4/h7-10,14,17-18H,5-6,11-12H2,1-4H3

InChI Key

IRMUVRQYZWMAOY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O

Origin of Product

United States

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